ethyl 3-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves the methods used to synthesize the compound, including the starting materials, reaction conditions, and the steps involved in the synthesis process .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them . Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo, including its reactivity with various reagents and the conditions under which these reactions occur .Physical and Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Applications in Dye-Sensitized Solar Cells (DSSC)
Imidazolium-based oligomers have been synthesized and investigated as electrolytes for dye-sensitized solar cells (DSSC). These molecules have demonstrated the potential to replace the conventional ionic liquid-type electrolytes in DSSCs, offering a pathway for the development of more efficient solar energy conversion technologies (Seo et al., 2010).
Catalysis and Synthesis
Imidazolium compounds are utilized as catalysts for various chemical reactions. For instance, 3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate has been used as an efficient catalyst for synthesizing polyhydroquinoline derivatives, showcasing the compounds' role in promoting clean and simple reactions (Khaligh, 2014).
Material Science
In material science, imidazoles play a pivotal role as curing agents for thermoset epoxy systems, significantly influencing the mechanical properties and heat resistance of the resulting materials (Vogt, 1987). Moreover, imidazolium-based ionic liquid monomers have been polymerized to create double hydrophilic block copolymers, which exhibit responsiveness to ionic changes, indicating their potential in various applications including drug delivery systems and sensors (Vijayakrishna et al., 2008).
Pharmaceutical Research
In the pharmaceutical domain, certain imidazole compounds have been identified as potential ligands for human A3 adenosine receptors, indicating their potential therapeutic applications in the treatment of various diseases (Ozola et al., 2003).
Wirkmechanismus
Safety and Hazards
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 3-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate involves the condensation of 2-amino-6-phenylpurine with 2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-one followed by esterification with ethyl 3-bromopropanoate. The resulting intermediate is then reduced to the final product using sodium borohydride.", "Starting Materials": [ "2-amino-6-phenylpurine", "2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-one", "ethyl 3-bromopropanoate", "sodium borohydride" ], "Reaction": [ "Step 1: Condensation of 2-amino-6-phenylpurine with 2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-one in the presence of a suitable condensing agent such as N,N'-carbonyldiimidazole or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to form the intermediate.", "Step 2: Esterification of the intermediate with ethyl 3-bromopropanoate in the presence of a suitable base such as triethylamine or sodium hydride to form the ester intermediate.", "Step 3: Reduction of the ester intermediate to the final product using sodium borohydride in the presence of a suitable solvent such as ethanol or methanol." ] } | |
CAS-Nummer |
896291-93-3 |
Molekularformel |
C26H25N5O4 |
Molekulargewicht |
471.517 |
IUPAC-Name |
ethyl 3-[4-methyl-6-(3-methylphenyl)-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]propanoate |
InChI |
InChI=1S/C26H25N5O4/c1-4-35-21(32)13-14-29-24(33)22-23(28(3)26(29)34)27-25-30(22)16-20(18-10-6-5-7-11-18)31(25)19-12-8-9-17(2)15-19/h5-12,15-16H,4,13-14H2,1-3H3 |
InChI-Schlüssel |
YDCNKHNZMRGQFC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC(=C4)C)C5=CC=CC=C5)N(C1=O)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.